molecular formula C9H14O2 B14262637 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- CAS No. 152539-90-7

2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)-

Katalognummer: B14262637
CAS-Nummer: 152539-90-7
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: RRRVOVOQISQJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine . This reaction yields 2-hydroxymethyl-2-cyclopenten-1-one, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalyst and reaction parameters can be optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentenones.

Wissenschaftliche Forschungsanwendungen

2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its structure allows it to participate in various signaling pathways, potentially modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is unique due to the presence of both a hydroxy group and a methylpropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

152539-90-7

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

2-(1-hydroxy-2-methylpropyl)cyclopent-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6(2)9(11)7-4-3-5-8(7)10/h4,6,9,11H,3,5H2,1-2H3

InChI-Schlüssel

RRRVOVOQISQJHU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CCCC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.